molecular formula C18H12Br2N2 B12635062 5,5-Dibromo-8,8-biquinoline

5,5-Dibromo-8,8-biquinoline

Cat. No.: B12635062
M. Wt: 416.1 g/mol
InChI Key: KTDJXBUFJWPKCG-UHFFFAOYSA-N
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Description

5,5-Dibromo-8,8-biquinoline is a chemical compound with the molecular formula C18H10Br2N2. It is characterized by the presence of two bromine atoms attached to the quinoline structure. This compound is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-8,8-biquinoline typically involves the bromination of 8,8-biquinoline. One common method is the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high purity for use in advanced materials and research applications .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dibromo-8,8-biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5-Dibromo-8,8-biquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dibromo-8,8-biquinoline involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl compounds. The bromine atoms play a crucial role in facilitating these reactions by acting as leaving groups .

Comparison with Similar Compounds

  • 8,5’-Dibromo-5,8’-biquinoline
  • 5,5’-Dibromo-8,8’-biquinoline

Comparison: 5,5-Dibromo-8,8-biquinoline is unique due to its specific bromination pattern, which influences its reactivity and applications. Compared to other dibromo biquinolines, it offers distinct advantages in coupling reactions and material synthesis .

Properties

Molecular Formula

C18H12Br2N2

Molecular Weight

416.1 g/mol

IUPAC Name

5,5-dibromo-8-quinolin-8-yl-6H-quinoline

InChI

InChI=1S/C18H12Br2N2/c19-18(20)9-8-14(17-15(18)7-3-11-22-17)13-6-1-4-12-5-2-10-21-16(12)13/h1-8,10-11H,9H2

InChI Key

KTDJXBUFJWPKCG-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C(C1(Br)Br)C=CC=N2)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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